molecular formula C10H12ClNO2 B1412878 6-Chloro-5-isobutoxypyridine-2-carbaldehyde CAS No. 2167918-29-6

6-Chloro-5-isobutoxypyridine-2-carbaldehyde

Cat. No.: B1412878
CAS No.: 2167918-29-6
M. Wt: 213.66 g/mol
InChI Key: WIJRPBDHFTZJMY-UHFFFAOYSA-N
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Description

6-Chloro-5-isobutoxypyridine-2-carbaldehyde is an organic compound with a pyridine ring substituted with a chloro group at the 6-position, an isobutoxy group at the 5-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-isobutoxypyridine-2-carbaldehyde typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-5-hydroxypyridine.

    Etherification: The hydroxyl group at the 5-position is converted to an isobutoxy group through an etherification reaction using isobutyl bromide and a base such as potassium carbonate.

    Formylation: The aldehyde group is introduced at the 2-position through a formylation reaction, often using a Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-isobutoxypyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: 6-Chloro-5-isobutoxypyridine-2-carboxylic acid

    Reduction: 6-Chloro-5-isobutoxypyridine-2-methanol

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

6-Chloro-5-isobutoxypyridine-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-isobutoxypyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methoxypyridine-2-carbaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.

    6-Chloro-5-ethoxypyridine-2-carbaldehyde: Similar structure but with an ethoxy group instead of an isobutoxy group.

    6-Chloro-5-propoxypyridine-2-carbaldehyde: Similar structure but with a propoxy group instead of an isobutoxy group.

Uniqueness

6-Chloro-5-isobutoxypyridine-2-carbaldehyde is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity.

Properties

IUPAC Name

6-chloro-5-(2-methylpropoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJRPBDHFTZJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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